molecular formula C20H21F3N2O2 B12416473 EPPTB-d5

EPPTB-d5

Cat. No.: B12416473
M. Wt: 383.4 g/mol
InChI Key: KLFVWQCQUXXLOU-ZBJDZAJPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ro 5212773-d5 involves multiple steps, including the formation of the core structure and the introduction of specific functional groups. The key steps typically include:

    Formation of the Benzamide Core: This involves the reaction of 3-ethoxyphenylamine with 4-pyrrolidin-1-yl-3-trifluoromethylbenzoyl chloride under basic conditions to form the benzamide core.

    Introduction of Deuterium: Deuterium atoms are introduced into the molecule to form the deuterated version, Ro 5212773-d5. This is typically achieved through hydrogen-deuterium exchange reactions under specific conditions.

Industrial Production Methods

Industrial production of Ro 5212773-d5 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography is essential to obtain the desired product with high deuterium incorporation.

Chemical Reactions Analysis

Types of Reactions

Ro 5212773-d5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may result in the formation of alcohols or amines.

Scientific Research Applications

Ro 5212773-d5 has a wide range of applications in scientific research, including:

    Chemistry: Used as a tool to study the chemical properties and reactivity of TAAR1 antagonists.

    Biology: Employed in research to understand the role of TAAR1 in various biological processes, including neurotransmission and behavior.

    Medicine: Investigated for its potential therapeutic applications in neurological and psychiatric disorders.

    Industry: Utilized in the development of new drugs targeting TAAR1 and related pathways.

Mechanism of Action

Ro 5212773-d5 exerts its effects by selectively binding to and antagonizing the trace amine-associated receptor 1 (TAAR1). This receptor is a G protein-coupled receptor that is activated by endogenous metabolites of amino acids. By blocking TAAR1, Ro 5212773-d5 inhibits the downstream signaling pathways, including the reduction of cyclic adenosine monophosphate (cAMP) levels .

Comparison with Similar Compounds

Ro 5212773-d5 is unique due to its high selectivity and potency as a TAAR1 antagonist. Similar compounds include:

    RTI-7470-44: Another TAAR1 antagonist with different binding affinities and pharmacological properties.

    BPAP (Benzofuranylpropylaminopentane): A monoaminergic activity enhancer that also interacts with TAAR1 but has different effects compared to Ro 5212773-d5.

    Selegiline: A monoamine oxidase inhibitor that indirectly affects TAAR1 signaling.

Ro 5212773-d5 stands out due to its high selectivity for TAAR1 and its ability to cross the blood-brain barrier, making it a valuable tool for studying the central nervous system .

Properties

Molecular Formula

C20H21F3N2O2

Molecular Weight

383.4 g/mol

IUPAC Name

N-[3-(1,1,2,2,2-pentadeuterioethoxy)phenyl]-4-pyrrolidin-1-yl-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C20H21F3N2O2/c1-2-27-16-7-5-6-15(13-16)24-19(26)14-8-9-18(25-10-3-4-11-25)17(12-14)20(21,22)23/h5-9,12-13H,2-4,10-11H2,1H3,(H,24,26)/i1D3,2D2

InChI Key

KLFVWQCQUXXLOU-ZBJDZAJPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC1=CC=CC(=C1)NC(=O)C2=CC(=C(C=C2)N3CCCC3)C(F)(F)F

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)C2=CC(=C(C=C2)N3CCCC3)C(F)(F)F

Origin of Product

United States

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